Morpholino-Triazine Scaffold Validated for PI3K/mTOR Dual Inhibition at Nanomolar Potency, Differentiating from Non-Morpholino 1,2,4-Triazin-5(4H)-ones
The morpholino-triazine chemotype has been independently validated as a PI3Kα/mTOR dual inhibitor scaffold. Structure-based optimization campaigns demonstrated that morpholino-substituted triazines achieve low nanomolar inhibitory activity against both PI3Kα and mTOR after lead optimization, with selectivity over PI3Kα tunable through exploitation of shape differences in the ATP-binding sites [1]. In contrast, the broader class of 1,2,4-triazin-5(4H)-ones without the morpholinoethyl group—such as 6-aryl-3-amino derivatives evaluated for yellow fever virus inhibition—shows only micromolar antiviral activity and no reported PI3K/mTOR engagement [2]. Clinically, the morpholino-triazine-containing drug PKI-587 (gedatolisib) has advanced to clinical trials, demonstrating nanomolar dual PI3K/mTOR inhibition (IC₅₀ < 10 nM range), thus establishing proof-of-concept for the morpholino-triazine pharmacophore in a therapeutic context [3]. The target compound, bearing the morpholinoethylamino side chain on the 1,2,4-triazin-5(4H)-one core, shares the critical morpholino-triazine substructure that pharmacophore and QSAR modeling identified as essential for dual PI3Kα/mTOR binding [4].
| Evidence Dimension | Kinase inhibitory potency (PI3Kα/mTOR dual inhibition) |
|---|---|
| Target Compound Data | Belongs to morpholino-triazine chemotype; pharmacophore model confirms morpholino group is essential for PI3Kα/mTOR binding pocket occupancy [4]. |
| Comparator Or Baseline | Non-morpholino 1,2,4-triazin-5(4H)-ones (e.g., 6-aryl-3-amino derivatives): no reported PI3K/mTOR activity [2]. PKI-587 (bis-morpholino-triazine): IC₅₀ < 10 nM for PI3Kα and mTOR [3]. |
| Quantified Difference | Morpholino-triazine chemotype uniquely associated with nanomolar dual PI3K/mTOR inhibition among triazinone scaffolds; non-morpholino analogs show no detectable kinase activity in this pathway. |
| Conditions | Pharmacophore modeling, QSAR, and molecular docking studies based on PI3Kα (AID 460017, 609982) and mTOR (AID 460019, 610010) PubChem bioassay data; clinical PKI-587 data from phase I/II trials. |
Why This Matters
Procurement of a morpholino-bearing 1,2,4-triazin-5(4H)-one scaffold is prerequisite for PI3K/mTOR-focused screening cascades; non-morpholino triazinones lack the essential pharmacophoric element for this target class.
- [1] Poulsen, A., et al. (2012). Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1000-1004. PMID: 22197143. View Source
- [2] Novodvorskyi, Y., et al. (2023). Synthesis and evaluation of anti-yellow fever virus activity of new 6-aryl-3-R-amino-1,2,4-triazin-5(4H)-ones. European Journal of Medicinal Chemistry, 248, 115117. PMID: 36657300. View Source
- [3] Maira, S. M., et al. (2008). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics, 7(7), 1851-1863. Also: PKI-587 (gedatolisib) ClinicalTrials.gov records. View Source
- [4] Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Computer-Aided Molecular Design, 30, 323-330. DOI: 10.1007/s10822-016-9905-4. View Source
